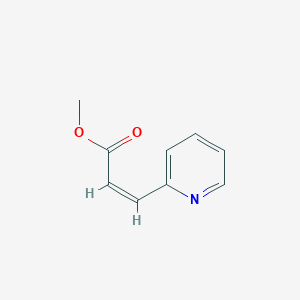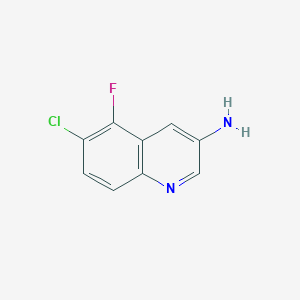![molecular formula C18H13N3O3S B13147141 1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione CAS No. 62593-07-1](/img/structure/B13147141.png)
1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthracene-9,10-dione core, which is substituted with an amino group, a methoxy group, and a thiazolylamino group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Anthraquinone Core: The anthracene-9,10-dione core can be synthesized through the oxidation of anthracene using strong oxidizing agents such as chromic acid or potassium permanganate.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Methoxylation: The methoxy group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Thiazolylamino Substitution: The thiazolylamino group can be introduced through a condensation reaction between the anthraquinone derivative and 1,3-thiazol-2-amine under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl groups of the anthraquinone core, leading to the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit the proliferation of cancer cells.
Materials Science: The compound is used in the development of organic semiconductors and dyes due to its unique electronic properties.
Biological Research: The compound is investigated for its antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Industrial Applications: The compound is used in the synthesis of various functional materials, including sensors and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interact with enzymes and proteins involved in microbial and fungal growth, leading to their inhibition and subsequent antimicrobial effects .
Comparación Con Compuestos Similares
1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione can be compared with other similar compounds, such as:
2-Aminothiazole Derivatives: These compounds share the thiazole moiety and exhibit similar antimicrobial and anticancer properties.
Anthraquinone Derivatives: These compounds share the anthraquinone core and are known for their anticancer and dye properties.
Methoxy-substituted Anthraquinones: These compounds share the methoxy group and exhibit similar electronic properties, making them useful in materials science.
The uniqueness of this compound lies in its combination of these functional groups, which imparts a unique set of properties and makes it a versatile compound for various applications.
Propiedades
Número CAS |
62593-07-1 |
|---|---|
Fórmula molecular |
C18H13N3O3S |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1-amino-2-methoxy-4-(1,3-thiazol-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H13N3O3S/c1-24-12-8-11(21-18-20-6-7-25-18)13-14(15(12)19)17(23)10-5-3-2-4-9(10)16(13)22/h2-8H,19H2,1H3,(H,20,21) |
Clave InChI |
KWABWPFXUQZDFM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C(=C1)NC3=NC=CS3)C(=O)C4=CC=CC=C4C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


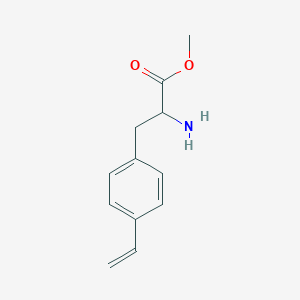
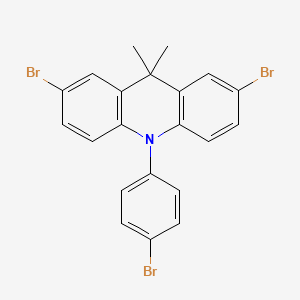
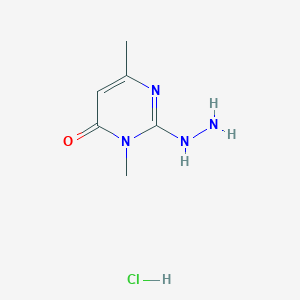
![2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide](/img/structure/B13147085.png)
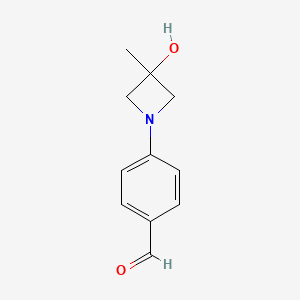

![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
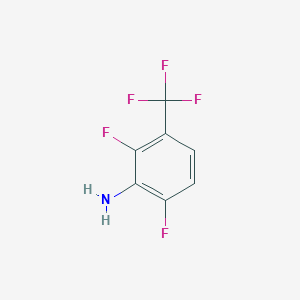
![2-{1-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13147116.png)
